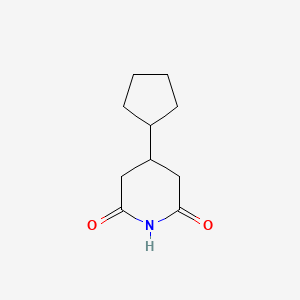

4-Cyclopentylpiperidine-2,6-dione

Description

Contextualization of Piperidinedione Derivatives in Chemical Research

Piperidinedione derivatives are a class of heterocyclic compounds characterized by a piperidine (B6355638) ring containing two carbonyl groups. ontosight.ai This core structure serves as a versatile scaffold for the development of a wide range of biologically active molecules. researchgate.net

The history of piperidinedione derivatives is intertwined with the development of sedative and hypnotic drugs. Early research in the mid-20th century led to the discovery of compounds like glutethimide, a piperidinedione derivative that was once used for the treatment of insomnia. ontosight.aievitachem.com This initial focus on central nervous system effects has since expanded dramatically.

The structural evolution of the piperidinedione scaffold has been driven by the desire to modulate pharmacological activity and explore new therapeutic applications. ontosight.ai Modifications to the piperidine ring, including the introduction of various substituents, have led to the development of compounds with a broad spectrum of biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects. researchgate.netontosight.airesearchgate.net

The piperidinedione core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Its structural features allow for specific interactions with biological targets such as enzymes and receptors. evitachem.com In pre-clinical studies, piperidinedione derivatives have been investigated for their potential in treating a variety of conditions, including neurodegenerative diseases and cancer. ontosight.ai The ability to synthesize a diverse library of these compounds allows researchers to systematically explore structure-activity relationships. ontosight.ai

4-Cyclopentylpiperidine-2,6-dione is a member of the glutarimide (B196013) class of compounds. wikipedia.orgnih.gov Glutarimide, or piperidine-2,6-dione, is the parent compound of this series. wikipedia.orgnih.gov The defining feature of this class is the piperidine-2,6-dione ring system. wikipedia.org The glutarimide structure is a critical component of several well-known therapeutic agents, including thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929). wikipedia.orgnih.gov These molecules are known for their immunomodulatory and anticancer properties, which are mediated through their interaction with the protein cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. nih.govnih.gov The glutarimide moiety is essential for this binding. nih.gov

The introduction of a cyclopentyl group at the 4-position of the glutarimide ring, as seen in this compound, represents a specific structural modification that can influence the compound's physicochemical properties and its potential interactions with biological targets.

Rationale for Academic Investigation of this compound

The specific structural characteristics of this compound provide a strong rationale for its focused academic investigation.

While significant research has been conducted on thalidomide and its analogs, there are still gaps in our understanding of the broader chemical space of glutarimide derivatives. The exploration of novel substitutions on the glutarimide ring, such as the cyclopentyl group in this compound, can provide valuable insights into the structural requirements for specific biological activities. Investigating such analogs can help to delineate the role of different substituents in modulating the interaction with proteins like cereblon or in conferring novel biological functions. nih.gov

Opportunities for Advanced Synthetic, Analytical, and Computational Methodologies

The study of this compound, while not widely reported, presents numerous opportunities for the application and development of advanced scientific methodologies.

Advanced Synthetic Methodologies: The synthesis of 4-substituted piperidine-2,6-diones can be approached through various modern organic synthesis techniques. While a specific, optimized synthesis for the cyclopentyl derivative is not readily found, established methods for similar structures provide a strong starting point. These include multicomponent reactions, which allow for the construction of the core ring system in a single step from simpler starting materials, and transition-metal-catalyzed cross-coupling reactions to introduce the cyclopentyl group onto a pre-formed piperidine-2,6-dione ring. Flow chemistry could also offer a scalable and efficient means of production.

Advanced Analytical Methodologies: A comprehensive analytical characterization of this compound would be crucial for any research endeavor. Advanced techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy would be essential for unambiguously assigning the proton and carbon signals of the cyclopentyl and piperidine rings. High-resolution mass spectrometry (HRMS) would provide an accurate molecular weight and elemental composition. Chiral chromatography techniques could be employed to separate and analyze enantiomers if the synthesis results in a racemic mixture.

Computational Methodologies: Computational chemistry offers powerful tools to predict and understand the properties of this compound at a molecular level. Density Functional Theory (DFT) calculations can be used to determine its three-dimensional structure, electronic properties, and vibrational frequencies, which can aid in the interpretation of spectroscopic data. Molecular dynamics (MD) simulations could be employed to study its conformational flexibility and interactions with potential biological targets.

Scope and Objectives of Research on this compound

The limited existing data on this compound defines a clear scope for future research, with objectives aimed at elucidating its fundamental chemical properties and exploring its potential pre-clinical biological significance.

Delineation of Key Academic Research Avenues

The primary academic research avenue for this compound would be its initial synthesis and thorough characterization. This foundational work would enable further exploration into several key areas:

Exploration of Stereochemistry: The presence of a stereocenter at the 4-position of the piperidine ring means that this compound can exist as a pair of enantiomers. A significant research avenue would be the development of stereoselective synthetic methods to obtain each enantiomer in high purity. Subsequent studies would then focus on comparing the biological activities of the individual enantiomers, as it is common for one enantiomer of a chiral molecule to be significantly more active or have a different biological profile than the other.

Derivatization and Structure-Activity Relationship (SAR) Studies: The piperidine-2,6-dione scaffold is amenable to chemical modification at several positions. Systematic derivatization of the cyclopentyl group and the nitrogen atom of the piperidine ring would allow for the generation of a library of related compounds. This library could then be screened for various biological activities, leading to the establishment of structure-activity relationships (SAR).

Investigation of Conformational Dynamics: The flexibility of the cyclopentyl ring and its influence on the conformation of the piperidine-2,6-dione ring is another important area of investigation. Understanding the conformational preferences of the molecule is crucial for predicting its interaction with biological macromolecules.

Contribution to Fundamental Chemical and Pre-clinical Biological Understanding

Research into this compound has the potential to contribute significantly to both fundamental chemistry and pre-clinical biology.

From a fundamental chemical perspective , the synthesis and reactivity studies of this compound would add to the broader knowledge of piperidine-2,6-dione chemistry. The development of novel synthetic routes and the detailed analysis of its structural and electronic properties would be of interest to the organic and medicinal chemistry communities.

From a pre-clinical biological standpoint , the piperidine-2,6-dione core is a known "privileged scaffold" found in molecules with a wide range of biological activities, including anti-inflammatory, and anticancer properties. Therefore, a primary objective would be to screen this compound for various biological activities. This could involve in vitro assays against a panel of cancer cell lines, enzymes, or receptors known to be modulated by other piperidine-2,6-dione derivatives. Any identified "hits" would warrant further investigation into their mechanism of action and potential as lead compounds for drug discovery.

Data Tables

Due to the scarcity of specific data for this compound, the following tables present representative data for a related and well-characterized compound, 4,4-Dimethylpiperidine-2,6-dione , to illustrate the type of information that would be generated for the target compound.

Table 1: Physicochemical Properties of a Representative 4-Substituted Piperidine-2,6-dione

| Property | Value (for 4,4-Dimethylpiperidine-2,6-dione) |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 1123-40-6 matrix-fine-chemicals.com |

| Appearance | Solid |

This table is for illustrative purposes and the data does not correspond to this compound.

Table 2: Spectroscopic Data of a Representative 4-Substituted Piperidine-2,6-dione

| Technique | Data (for 4,4-Dimethylpiperidine-2,6-dione) |

| ¹H NMR | Chemical shifts (δ) would be expected for the methyl and methylene (B1212753) protons. |

| ¹³C NMR | Chemical shifts (δ) would be expected for the carbonyl, quaternary, and methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H and C=O stretching vibrations would be present. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight would be observed. |

This table provides a general outline of expected spectroscopic data and does not represent actual measured values for this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-cyclopentylpiperidine-2,6-dione |

InChI |

InChI=1S/C10H15NO2/c12-9-5-8(6-10(13)11-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12,13) |

InChI Key |

QXHWYYXIXFSFQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CC(=O)NC(=O)C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Cyclopentylpiperidine 2,6 Dione

Retrosynthetic Analysis of the 4-Cyclopentylpiperidine-2,6-dione Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com The analysis for this compound reveals several strategic disconnections.

Strategic Disconnections for Glutarimide (B196013) Ring Formation

The most apparent disconnections for the this compound core involve the two amide bonds within the glutarimide ring. This leads to two primary retrosynthetic pathways:

Disconnection of the N-C(O) bonds: This strategy breaks the heterocyclic ring to reveal a substituted glutaric acid derivative and an ammonia (B1221849) source. A key precursor would be 3-cyclopentylpentanedioic acid (or its corresponding anhydride (B1165640) or diester) and ammonia. This is a common and straightforward approach for constructing the glutarimide ring.

Disconnection of the C-C bonds of the glutarimide backbone: A more complex approach involves disconnections of the carbon-carbon bonds. For instance, a Michael addition-type disconnection can be envisioned. This would involve a cyclopentyl-substituted Michael acceptor and a malonate equivalent.

A simplified retrosynthetic analysis is depicted below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | N-C(O) bonds | 3-Cyclopentylglutaric acid (or anhydride) + Ammonia |

| This compound | Cα-Cβ bonds (Michael addition) | Cyclopentylacetonitrile + Acrylate derivative |

Stereochemical Considerations in Precursor Design

The 4-position of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires careful consideration of stereochemistry in the precursor design and synthetic route.

If a racemic mixture of the final product is acceptable, then achiral precursors can be used. However, for the synthesis of a specific stereoisomer, two main strategies can be employed:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. For example, a chiral cyclopentyl-containing building block could be incorporated into the synthesis.

Asymmetric Synthesis: This strategy introduces the chirality during the synthesis using a chiral catalyst, reagent, or auxiliary. For instance, an asymmetric Michael addition to introduce the cyclopentyl group onto a glutarimide precursor could be a viable option. The stereoselective synthesis of substituted piperidines often involves methods like the use of chiral auxiliaries or organocatalysis to control the stereochemical outcome. nih.govrsc.org

Classical and Contemporary Approaches to Piperidinedione Synthesis

A variety of synthetic methods can be employed for the construction of the this compound scaffold, ranging from classical condensation reactions to modern multi-component strategies.

Condensation Reactions for Glutarimide Ring Closure

The most traditional and widely used method for the synthesis of glutarimides is the condensation reaction between a dicarboxylic acid derivative and an amine.

A plausible synthesis of this compound would involve the reaction of 3-cyclopentylglutaric anhydride with ammonia or a protected ammonia equivalent. The anhydride itself can be prepared from 3-cyclopentylglutaric acid, which in turn can be synthesized via several routes, including the Michael addition of a cyclopentyl Grignard reagent to a suitable α,β-unsaturated ester.

A general representation of this condensation reaction is as follows:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 3-Cyclopentylglutaric anhydride | Ammonia | This compound | Thermal or acid/base catalysis |

| 3-Cyclopentylglutaric acid | Urea (B33335) | This compound | High temperature |

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, by combining three or more starting materials. While specific MCRs for this compound are not extensively reported, several MCRs for the synthesis of highly substituted piperidines and other heterocyclic systems are known and could be adapted. rsc.orgajchem-a.com

One potential MCR approach could involve a variation of the Hantzsch pyridine (B92270) synthesis or a related condensation. A hypothetical three-component reaction could involve:

Cyclopentanecarboxaldehyde

A β-ketoester or a malonate derivative

An ammonia source

This would lead to a dihydropyridine (B1217469) intermediate that could be subsequently oxidized and further modified to yield the desired piperidinedione. The development of novel MCRs remains an active area of research, and such a strategy could provide a more atom-economical and convergent route to this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. nih.gov For instance, the condensation of 3-cyclopentylglutaric anhydride and ammonia could potentially be carried out in water or under solvent-free melt conditions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. The synthesis of various heterocyclic compounds, including piperidines, has been shown to be amenable to microwave-assisted conditions.

Catalysis: The use of catalysts, especially heterogeneous or recyclable catalysts, can improve the efficiency and sustainability of a synthesis. For the formation of the glutarimide ring, solid acid or base catalysts could be employed to facilitate the condensation reaction and simplify product purification.

An example of applying green chemistry principles could be the microwave-assisted, solvent-free condensation of 3-cyclopentylglutaric acid and urea to form this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Multi-component reactions to maximize the incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions for condensation reactions. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Catalysis | Use of recyclable solid acid or base catalysts for ring-closure reactions. |

Batch and Flow Chemistry Approaches for Synthesis Scalability

The synthesis of 4-substituted piperidine-2,6-diones, including the cyclopentyl derivative, can be approached through both traditional batch processing and modern flow chemistry techniques. The choice between these methodologies is often dictated by the desired scale of production, reaction kinetics, and safety considerations.

Batch Synthesis: Batch synthesis remains a common and versatile method for the laboratory-scale preparation of piperidine-2,6-diones. A prevalent strategy involves the condensation of a substituted glutaric acid derivative with ammonia or a primary amine. For this compound, this would typically start from 3-cyclopentylglutaric anhydride. The reaction with an ammonia source, followed by cyclization, often at elevated temperatures, yields the desired imide. Another established batch method is the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride in a solvent like toluene, followed by treatment with a cyclizing agent such as 1,1'-carbonyldiimidazole. sigmaaldrich.com

A general representation of a batch synthesis is outlined below:

Scheme 1: Exemplary Batch Synthesis of a 4-Substituted Piperidine-2,6-dione| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Substituted Glutaric Anhydride, Amine | Toluene, Reflux | Intermediate Amic Acid |

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of a substituent at the 4-position of the piperidine-2,6-dione ring creates a chiral center. The development of asymmetric synthetic methods to control the stereochemistry at this position is crucial for accessing enantiomerically pure compounds.

Chiral Auxiliary and Ligand-Controlled Strategies

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral amine could be used in the initial condensation step. The chiral environment provided by the auxiliary can direct the formation of one enantiomer over the other during cyclization or subsequent transformations. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. Evans-type oxazolidinones are well-known chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. nih.gov

Alternatively, chiral ligands in metal-catalyzed reactions can induce enantioselectivity. For instance, a rhodium-catalyzed asymmetric arylation of an α,β-unsaturated δ-lactam has been shown to produce chiral 4-aryl-2-piperidinones with high enantioselectivity. A similar strategy could potentially be adapted for the synthesis of chiral this compound.

Asymmetric Organocatalysis in Piperidinedione Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral amines, phosphoric acids, and other small organic molecules can catalyze reactions with high stereocontrol. For the synthesis of chiral piperidinediones, an organocatalytic domino Michael addition/aminalization process has been reported for the formation of polysubstituted piperidines with excellent enantioselectivity. mdpi.com An organocatalytic formal [3+3] annulation between enals and substituted malonamides has also been developed to produce functionalized glutarimides with high enantiomeric excess.

Table 1: Illustrative Organocatalytic Approaches to Chiral Piperidine (B6355638) Scaffolds

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Imino Esters, Vinyl Indoles | Forms bisindole-piperidine hybrids in up to 99% ee. |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Creates four contiguous stereocenters with high enantioselectivity. mdpi.com |

Metal-catalyzed Enantioselective Transformations

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective synthesis of piperidine derivatives. Palladium-catalyzed reactions, such as the aza-Heck cyclization, have been used to construct chiral piperidine rings. Rhodium-catalyzed asymmetric hydrogenation of unsaturated precursors is another powerful method for establishing stereocenters. For example, the hydrogenation of dimethyl 2-methyleneglutarate (B1258928) using a chiral rhodium-phosphine complex can yield the corresponding chiral glutarate derivative with high enantioselectivity. This product could then be converted to the chiral piperidinedione.

Enzymatic Biocatalysis for Stereospecific Synthesis

Enzymes are highly efficient and stereospecific catalysts that are increasingly used in organic synthesis. For the preparation of chiral piperidinediones, enzymes such as lipases, proteases, and transaminases can be employed. A key strategy is the kinetic resolution of a racemic mixture of the target compound or a precursor. For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic 4-cyclopentyl-3-hydroxypiperidine, allowing for the separation of the two enantiomers. Chemoenzymatic approaches, which combine enzymatic and chemical steps, are also powerful. For example, a transaminase could be used for the stereoselective monoamination of a 1,5-diketone, which then undergoes spontaneous cyclization to a chiral piperideine. Subsequent diastereoselective reduction can then lead to the desired chiral piperidine.

Functionalization and Derivatization Strategies of the Core Structure

The this compound core offers several sites for further chemical modification, allowing for the generation of a library of derivatives. The most reactive site is the nitrogen atom of the imide group.

N-Functionalization: The N-H proton of the glutarimide is acidic and can be readily deprotonated with a suitable base to form a nucleophilic anion. This anion can then be reacted with a variety of electrophiles to introduce substituents on the nitrogen atom. Common derivatizations include alkylation, acylation, and arylation.

Table 2: Potential N-Functionalization Reactions of this compound

| Reaction Type | Electrophile | Reagent/Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., NaH), DMF | N-Alkyl-4-cyclopentylpiperidine-2,6-dione |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), CH2Cl2 | N-Acyl-4-cyclopentylpiperidine-2,6-dione |

Modification of the Piperidine Ring: While less straightforward than N-functionalization, the piperidine ring itself can also be modified. For instance, the carbonyl groups can potentially be reduced or converted to other functional groups. The α-protons to the carbonyl groups can be deprotonated under strong basic conditions to form an enolate, which can then be reacted with electrophiles. However, these reactions can be challenging and may lead to issues with regioselectivity and stereoselectivity. Asymmetric desymmetrization of 4-substituted glutarimides has been achieved by enolization with a chiral base, demonstrating a sophisticated approach to further functionalization. nih.gov

Regioselective Substitution Reactions on the Piperidinedione Ring

The piperidine-2,6-dione ring presents multiple reactive sites, making regioselective substitutions a key challenge and area of interest. The nitrogen atom and the carbon atoms adjacent to the carbonyl groups are primary targets for modification.

N-Substitution: The imide nitrogen can be readily alkylated or acylated under basic conditions. The choice of base and solvent is critical to control the reaction and avoid undesired side reactions. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the N-H bond, forming a nucleophilic anion that can react with various electrophiles.

C-Substitution: Substitution at the carbon atoms alpha to the carbonyl groups (C3 and C5) is more complex. Enolate formation is required, which can be achieved using strong bases like lithium diisopropylamide (LDA). However, this can lead to a mixture of products. Regioselectivity can be influenced by steric hindrance and the specific reaction conditions. For the 4-cyclopentyl derivative, substitution at C3 and C5 would be sterically influenced by the bulky cyclopentyl group at the C4 position.

A flexible route to variously substituted piperidine-2,4-diones has been described, which could be conceptually applied to the 2,6-dione isomer. researchgate.net This methodology underscores the importance of controlling cyclization reactions, like the Dieckmann cyclization, to achieve specific substitution patterns. researchgate.net

Table 1: Representative Regioselective Substitution Reactions on Piperidine-2,6-diones

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), NaH, DMF | N-Alkyl-4-cyclopentylpiperidine-2,6-dione | Anhydrous conditions are crucial. |

| N-Acylation | Acyl chloride (RCOCl), Triethylamine, CH2Cl2 | N-Acyl-4-cyclopentylpiperidine-2,6-dione | Can be used to introduce further functional groups. |

| C3/C5-Alkylation | LDA, THF, -78 °C; then R-X | 3-Alkyl-4-cyclopentylpiperidine-2,6-dione | Potential for diastereomer formation. |

Cyclopentyl Moiety Modifications

Functionalization can be achieved through various C-H activation strategies or by starting with a pre-functionalized cyclopentyl precursor before the formation of the piperidinedione ring. For instance, the introduction of hydroxyl, amino, or carbonyl groups onto the cyclopentyl ring can provide handles for further chemical transformations. A patent describes cyclopentyl-substituted glutaramide derivatives, indicating the interest in modifying this part of the molecule for specific applications. google.comgoogle.com

While direct C-H functionalization of the cyclopentyl ring on the intact this compound is challenging, it represents a modern and efficient approach. Catalytic methods involving transition metals could potentially be employed to achieve regioselective oxidation or amination of the cyclopentyl ring.

Heterocyclic Ring Annulation onto the Core Structure

Ring annulation, the process of building a new ring onto an existing one, can dramatically increase the structural complexity and rigidity of the this compound core. This can lead to novel polycyclic structures with unique three-dimensional shapes.

One approach involves the functionalization of the piperidinedione ring at two positions (e.g., N and C5, or C3 and C5) with groups that can then be cyclized to form a new ring. For example, an N-alkylation followed by a C-alkylation with a bifunctional electrophile could set the stage for an intramolecular cyclization.

Another strategy involves using the dicarbonyl functionality of the piperidinedione ring. Condensation reactions with binucleophiles, such as hydrazines or hydroxylamine, could lead to the formation of fused heterocyclic systems. The synthesis of piperidines through intramolecular cyclization is a well-established field, with various methods that could be adapted for this purpose. mdpi.com

Click Chemistry and Bioconjugation Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. nih.govillinois.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. nih.gov

To apply click chemistry to this compound, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be achieved through the substitution reactions described in section 2.4.1. For example, N-alkylation with propargyl bromide would introduce a terminal alkyne. Alternatively, an azide group could be introduced by reacting an N-alkylated derivative bearing a leaving group (e.g., a tosylate) with sodium azide.

Once functionalized, these derivatives can be "clicked" onto biomolecules (peptides, proteins, nucleic acids) or other molecular probes that have been tagged with the complementary functional group (azide or alkyne). aatbio.com This enables the creation of bioconjugates for studying biological processes or for targeted delivery applications. nih.govuga.edu

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions, controlling stereoselectivity, and predicting the formation of byproducts.

Reaction Pathway Elucidation via Spectroscopic Techniques

Spectroscopic methods are invaluable for studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. nih.gov In-situ NMR, where the reaction is run directly in an NMR tube, can provide real-time data on the formation of intermediates. nih.gov For example, in the alkylation of the piperidinedione ring, NMR could help determine the site of substitution (N vs. C) and the diastereoselectivity of C-alkylation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The stretching frequency of the C=O bonds in the piperidine-2,6-dione ring (typically around 1700-1750 cm⁻¹) will shift upon N- or C-substitution, providing evidence of reaction completion.

Mass Spectrometry (MS): MS can be used to detect the mass of reactants, products, and even transient intermediates, helping to piece together the reaction pathway. nih.gov

Computational Studies of Transition States and Reaction Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. nih.govnih.gov These studies can provide detailed information about the energetics of a reaction pathway, including the structures and energies of transition states and intermediates.

For reactions involving this compound, computational studies could be used to:

Predict the regioselectivity of substitution reactions by comparing the activation barriers for attack at different sites.

Understand the stereochemical outcome of reactions by modeling the different transition states leading to various stereoisomers. nih.gov

Investigate the role of catalysts in facilitating reactions.

Gain insight into the conformational preferences of the molecule and how they influence reactivity.

For example, a computational study on glutarimide intermediates has explored their stereoinversion pathways, highlighting the high activation barriers involved. nih.gov Similarly, DFT calculations have been used to understand the mechanism of copper-catalyzed C-H amination for the synthesis of piperidines. nih.gov Such computational approaches could be directly applied to understand the transformations of this compound.

Table 2: Application of Mechanistic Study Techniques

| Technique | Information Gained | Example Application |

|---|---|---|

| In-situ NMR | Real-time monitoring of species concentration, detection of transient intermediates. | Determining the kinetics of N-alkylation vs. C-alkylation. |

| FT-IR Spectroscopy | Tracking changes in functional groups, especially carbonyls. | Confirming the conversion of the imide N-H during N-substitution. |

| DFT Calculations | Energies of reactants, products, intermediates, and transition states; geometric structures. nih.govnih.gov | Calculating the energy barrier for different regioisomers in a substitution reaction to predict the major product. |

Advanced Structural Characterization and Theoretical Analysis of 4 Cyclopentylpiperidine 2,6 Dione

Solid-State Structural Elucidation

The solid-state structure of a molecule provides definitive information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This is typically determined through X-ray diffraction techniques.

Single-Crystal X-ray Diffraction Analysis

| Interaction Type | Donor/Acceptor | Expected Geometry |

| Hydrogen Bonding | N-H (donor) to C=O (acceptor) | Linear or near-linear |

| Van der Waals | Cyclopentyl groups | Close packing |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds. Different polymorphs can exhibit distinct physical properties. Given the flexibility of the cyclopentyl ring and the potential for different hydrogen bonding patterns, it is plausible that 4-Cyclopentylpiperidine-2,6-dione could exhibit polymorphism under different crystallization conditions.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another possibility. Co-crystals of this compound could be formed with other molecules (co-formers) that can participate in complementary hydrogen bonding or other non-covalent interactions. Such studies would be valuable for tuning the physicochemical properties of the solid form.

The this compound molecule possesses a stereocenter at the C4 position of the piperidine (B6355638) ring where the cyclopentyl group is attached. Therefore, it can exist as a pair of enantiomers (R and S). If the compound is synthesized as a single enantiomer, the determination of its absolute configuration would be crucial. In the absence of a chiral reference, single-crystal X-ray diffraction using anomalous dispersion effects (e.g., with heavy atoms or by using specific X-ray wavelengths) would be the definitive method to establish the absolute stereochemistry.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases. While no experimental PXRD pattern for this compound is currently available, a theoretical pattern could be calculated if a single-crystal structure were determined. In a practical setting, PXRD would be used to:

Identify the bulk crystalline phase of a synthesized sample.

Detect the presence of different polymorphs or impurities.

Monitor phase transitions as a function of temperature or other variables.

A typical PXRD pattern would display a series of peaks at specific 2θ angles, which are characteristic of the crystal lattice of the compound.

| Parameter | Information Obtained from PXRD |

| Peak Positions (2θ) | Unit cell dimensions |

| Peak Intensities | Atomic arrangement within the unit cell |

| Peak Broadening | Crystallite size and strain |

Solution-State Conformational Analysis

In solution, molecules are dynamic and can adopt multiple conformations. The conformational preferences of this compound in solution would be governed by a balance of steric and electronic effects.

The piperidine-2,6-dione ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. The bulky cyclopentyl group at the C4 position would have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This is consistent with the well-established conformational preferences of substituted cyclohexanes and piperidines. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying solution-state conformation. Key NMR parameters for conformational analysis would include:

1H NMR Chemical Shifts: The chemical shifts of the axial and equatorial protons on the piperidine ring would be different.

1H-1H Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons, particularly the vicinal coupling constants (3JHH), is highly dependent on the dihedral angle between them and can be used to distinguish between axial and equatorial substituents. For a chair conformation, large trans-diaxial couplings (typically 8-13 Hz) would be expected.

Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between protons, which can help to confirm the spatial arrangement of substituents.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the different possible conformations (e.g., chair with equatorial cyclopentyl, chair with axial cyclopentyl, and boat forms) and predict their relative energies, providing further insight into the conformational landscape of the molecule in solution. Studies on related 4-substituted piperidines have shown that the conformational free energies are similar to those of analogous cyclohexanes, further supporting the preference for an equatorial substituent. nih.gov

| Conformer | Relative Energy | Key Feature |

| Chair (Equatorial Cyclopentyl) | Lowest | Minimizes steric strain |

| Chair (Axial Cyclopentyl) | Higher | 1,3-diaxial interactions |

| Boat/Twist-Boat | Highest | Torsional and flagpole interactions |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

2D NMR Techniques (e.g., NOESY, ROESY, COSY, HSQC) for Spatial Proximity and Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the piperidine and cyclopentyl rings. For instance, correlations would be expected between the proton at C4 and the adjacent protons on the piperidine ring, as well as the protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry and conformation of the molecule by detecting through-space interactions between protons that are in close proximity. For this compound, NOESY or ROESY would help to establish the relative orientation of the cyclopentyl group with respect to the piperidine ring (i.e., whether it is in an axial or equatorial position).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹H) |

| 2, 6 | - | 172.5 | - | - |

| 3, 5 (axial) | 2.50 | 45.2 | H-4 | 2.50 |

| 3, 5 (equatorial) | 2.75 | 45.2 | H-4 | 2.75 |

| 4 | 2.10 | 40.8 | H-3, H-5, H-1' | 2.10 |

| NH | 8.50 | - | - | - |

| 1' | 1.95 | 38.5 | H-4, H-2', H-5' | 1.95 |

| 2', 5' (axial) | 1.30 | 25.8 | H-1', H-3', H-4' | 1.30 |

| 2', 5' (equatorial) | 1.80 | 25.8 | H-1', H-3', H-4' | 1.80 |

| 3', 4' (axial) | 1.25 | 29.7 | H-2', H-5' | 1.25 |

| 3', 4' (equatorial) | 1.75 | 29.7 | H-2', H-5' | 1.75 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |

Dynamic NMR for Conformational Exchange Studies

The piperidine ring in this compound can potentially exist in different conformations, such as chair and boat forms, which can interconvert. Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the ring inversion process.

Diffusion-Ordered Spectroscopy (DOSY) for Self-Aggregation Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method can be employed to study the self-aggregation behavior of this compound in solution. By measuring the diffusion coefficient at various concentrations, one can determine whether the molecule exists as a monomer or forms larger aggregates through intermolecular interactions such as hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups and providing insights into the molecular structure.

For this compound, characteristic vibrational bands would be expected for the N-H stretching of the imide group (around 3200 cm⁻¹), the C=O stretching of the dione (B5365651) functionality (typically in the range of 1700-1750 cm⁻¹), and the C-H stretching and bending vibrations of the cyclopentyl and piperidine rings.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3210 (strong, broad) | 3208 (weak) |

| C-H Stretch (aliphatic) | 2950-2850 (strong) | 2950-2850 (strong) |

| C=O Stretch (symmetric) | 1725 (strong) | 1723 (weak) |

| C=O Stretch (asymmetric) | 1705 (strong) | 1703 (weak) |

| N-H Bend | 1540 (medium) | Not observed |

| CH₂ Bend | 1450 (medium) | 1448 (medium) |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties

If this compound is chiral, either due to the presence of stereocenters or due to existing in a stable, non-superimposable conformation, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy can be used to study its chiroptical properties. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting CD and ORD spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.

Computational Structural Chemistry

Computational chemistry provides a powerful theoretical framework to complement experimental data and gain deeper insights into the structural and electronic properties of this compound. Using methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate theoretical spectroscopic data: Predict NMR chemical shifts, vibrational frequencies, and chiroptical properties, which can be compared with experimental data to validate the proposed structure.

Analyze the conformational landscape: Identify different stable conformers and calculate their relative energies to understand the conformational preferences of the molecule.

Investigate electronic properties: Map the electron density distribution and calculate molecular orbitals to understand the reactivity and intermolecular interactions of the compound.

Computational Chemistry and Rational Design Principles for 4 Cyclopentylpiperidine 2,6 Dione Analogs

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The initial step in QSAR modeling involves the calculation of a wide array of molecular descriptors for a set of known 4-Cyclopentylpiperidine-2,6-dione analogs with measured biological activity. These descriptors quantify various aspects of a molecule's structure and are categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Balaban J index, Wiener index), and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties (e.g., van der Waals volume, solvent-accessible surface area, dipole moment).

Following calculation, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved using statistical techniques like correlation analysis and stepwise multiple linear regression to avoid overfitting and to select a subset of descriptors that best explain the variance in the observed activity.

Table 1: Examples of Molecular Descriptors Calculated for a Series of this compound Analogs

| Descriptor Type | Descriptor Name | Description |

| Topological | Wiener Index (W) | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Spatial | Molecular Volume (Vol) | The volume occupied by the molecule. |

| Thermodynamic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. |

Once a set of relevant descriptors is selected, a QSAR model is developed using various statistical methods. Multiple Linear Regression (MLR) is a common approach that generates a linear equation relating the descriptors to the biological activity. nih.gov More advanced techniques like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. nih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. Common validation methodologies include:

Internal Validation: This is typically performed using the leave-one-out cross-validation (q²) technique, where the model is repeatedly built with one compound removed from the training set and its activity is predicted. A high q² value indicates good internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive squared correlation coefficient (R²pred) is a key metric for external validation.

Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. A QSAR model is then built on these randomized datasets. A significant drop in the correlation coefficients for the randomized models compared to the original model confirms that the original model is not due to chance correlation. mdpi.com

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Analogs

| Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated R²) | 0.85 | A high value suggesting good internal predictivity of the model. |

| R²pred (Predictive R² for external set) | 0.88 | A high value indicating excellent predictive power for new compounds. |

The interpretation of a validated QSAR model provides valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing the hydrophobicity of the analogs could enhance their activity. Conversely, a negative coefficient for a descriptor related to molecular size might indicate that bulkier substituents are not well-tolerated.

These interpretations guide the rational design of new this compound analogs with potentially improved activity. By focusing on modifying the molecular structure to optimize the values of the key descriptors identified in the QSAR model, medicinal chemists can prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how a ligand interacts with its biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor protein to form a stable complex. nih.govresearchgate.net This process involves two main steps: searching for possible binding conformations and scoring these conformations to identify the most likely one. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable ligand-protein complex. nih.gov

For this compound analogs, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand that can enhance these interactions and, consequently, improve binding affinity and selectivity.

Table 3: Hypothetical Docking Results for this compound at a Target Protein Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyr234 | Hydrogen Bond (with C=O of piperidine (B6355638) ring) | 2.1 |

| Phe345 | π-π Stacking (with cyclopentyl ring) | 3.8 |

| Leu189 | Hydrophobic Interaction (with cyclopentyl ring) | 4.2 |

| Asn156 | Hydrogen Bond (with N-H of piperidine ring) | 2.5 |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding pose and explore the conformational changes that may occur upon ligand binding. nih.gov

For the this compound-protein complex, MD simulations can be used to:

Confirm the stability of the docked pose: If the ligand remains in the binding pocket in a stable conformation throughout the simulation, it provides confidence in the docking results.

Analyze the flexibility of the protein and ligand: MD simulations can identify which parts of the protein and ligand are rigid and which are flexible, providing insights into the binding process.

Calculate binding free energies: Advanced MD simulation techniques can be used to estimate the binding free energy of the ligand-protein complex, which can be compared with experimental data.

The insights gained from both molecular docking and MD simulations are invaluable for the iterative process of lead optimization, allowing for the design of this compound analogs with improved binding affinity and a more favorable pharmacological profile. nih.gov

Enhanced Sampling Techniques (e.g., Metadynamics, Steered MD) for Binding Free Energy Calculations

In the rational design of analogs for compounds like this compound, accurately predicting the binding affinity between a ligand and its protein target is paramount. Binding free energy (BFE) calculations offer a quantitative measure of this affinity. However, a significant hurdle in these calculations is ensuring adequate sampling of all relevant conformational states of the ligand-protein complex. nih.gov Standard molecular dynamics (MD) simulations often get trapped in local energy minima, failing to cross high energy barriers within a computationally feasible timeframe. This can lead to inaccurate BFE predictions. nih.gov

Enhanced sampling techniques are a class of computational methods designed to overcome these sampling limitations. boisestate.edu By modifying the standard MD simulation protocol, these methods accelerate the exploration of a system's conformational space, allowing for the observation of rare events like ligand binding and unbinding. osti.gov This leads to more converged and reliable BFE calculations. nih.gov

Metadynamics is a powerful enhanced sampling method where a history-dependent bias potential is added to the system's potential energy landscape. This bias is composed of Gaussian hills deposited along one or more collective variables (CVs)—parameters that describe the progress of the process of interest, such as the distance between the ligand and the protein's binding pocket. As the simulation evolves, the accumulating bias potential discourages the system from revisiting previously explored conformations, pushing it to explore new regions and overcome energy barriers. frontiersin.org Eventually, the bias potential fills the energy wells, leading to a flat free energy landscape along the chosen CVs, from which the actual free energy surface can be recovered. frontiersin.org Recent advancements have combined metadynamics with other techniques, such as the use of funnel-shaped restraints (funnel-metadynamics), to improve efficiency, especially for calculating absolute binding free energies. nih.gov

Steered Molecular Dynamics (SMD) is another technique used to explore binding and unbinding pathways. In SMD, an external force is applied to the ligand to pull it away from or push it into the protein's binding pocket along a defined path. By measuring the force required to effect this change over time, researchers can gain insights into the mechanics of the (un)binding process and estimate the potential of mean force (PMF) along the dissociation coordinate. While SMD is particularly useful for understanding the kinetics and mechanism of binding, the resulting non-equilibrium work values can be related to equilibrium free energy differences through theoretical frameworks like the Jarzynski equality.

| Technique | Principle | Application in BFE Calculations |

| Metadynamics | Adds a history-dependent bias potential to selected collective variables (CVs) to discourage revisiting explored conformations. frontiersin.org | Recovers the free energy surface along the chosen CVs, providing a robust estimate of the binding free energy. nih.gov |

| Steered MD (SMD) | Applies an external force to steer the ligand along a specific pathway (e.g., out of the binding pocket). | Explores (un)binding pathways and provides an estimate of the potential of mean force (PMF) associated with the process. |

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net It is a cost-effective and rapid alternative to high-throughput screening (HTS). sci-hub.box For the discovery of novel this compound analogs with desired biological activity, VS methodologies are indispensable. These methods can be broadly categorized into structure-based and ligand-based approaches. sci-hub.boxnih.gov

Structure-based Virtual Screening for Target-Specific Ligand Discovery

Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, which is typically determined experimentally via X-ray crystallography or NMR spectroscopy, or computationally through homology modeling. sci-hub.box The primary method used in SBVS is molecular docking.

Molecular Docking predicts the preferred orientation and conformation of a ligand (a potential analog) when bound to a target protein to form a stable complex. nih.gov Docking algorithms sample a vast number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. researchgate.net The output is a ranked list of molecules, with the top-scoring compounds considered the most promising candidates for further experimental testing. scielo.br

For designing analogs of this compound, SBVS would involve docking a library of modified compounds into the active site of its specific protein target. nih.gov The scoring functions would evaluate key interactions, such as hydrogen bonds formed by the piperidine-2,6-dione's amide and carbonyl groups, and hydrophobic interactions involving the cyclopentyl moiety. This allows for the targeted design of analogs that optimize these interactions, potentially leading to enhanced potency and selectivity. nih.gov

Ligand-based Virtual Screening (e.g., Pharmacophore-based, Shape-based)

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target protein is unknown, but a set of molecules known to be active against the target exists. nih.gov LBVS methods are founded on the molecular similarity principle: molecules with similar structures or properties are likely to have similar biological activities. nih.gov

Pharmacophore-based screening identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. This "pharmacophore model" is built from a set of known active ligands. nih.gov The model is then used as a 3D query to search compound libraries for molecules that match these spatial and chemical requirements. mdpi.com For this compound, a pharmacophore model would capture the spatial relationship between the cyclopentyl hydrophobic region and the hydrogen-bonding features of the dione (B5365651) ring.

Shape-based screening operates on the principle that molecules with similar shapes are likely to fit into the same binding pocket. This method represents molecules as 3D volumes and uses algorithms to compare the shape of a reference active molecule (like this compound) with the shapes of molecules in a screening library. nih.gov Compounds with a high degree of shape similarity are selected as potential hits.

Fragment-based Lead Discovery (FBLD) through Computational Approaches

Fragment-based lead discovery (FBLD) is a modern strategy for identifying lead compounds by screening libraries of low-molecular-weight molecules, or "fragments" (typically <300 Da). nih.govnih.gov These fragments usually bind to the target protein with low affinity but do so very efficiently. The initial weak-binding hits then serve as starting points for being "grown" or "linked" into more potent, drug-like molecules. nih.gov

Computational FBLD uses virtual screening to identify these initial fragment hits. Fragments can be docked into the binding site of a target protein to identify optimal interaction points. Once a fragment is identified and its binding mode is confirmed, computational methods can guide its elaboration. nih.gov

Fragment Growing: A starting fragment is computationally extended by adding new chemical moieties to improve its interactions with adjacent pockets of the protein. nih.gov

Fragment Linking/Merging: Two or more fragments that bind to different, nearby sites on the protein are computationally joined together with a chemical linker to create a single, higher-affinity molecule. nih.gov

For a scaffold like this compound, FBLD could be used to identify optimal substituents on the cyclopentyl or piperidine rings by screening fragment libraries for interactions with specific subpockets of the target protein. nih.gov

De Novo Molecular Design Strategies

De novo design refers to the computational creation of novel molecular structures from scratch, rather than searching pre-existing libraries. researchgate.net These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or based on a pharmacophore model. The goal is to generate molecules with desired properties, such as high binding affinity and synthetic accessibility. nih.gov

Ligand-Based De Novo Design Algorithms

Ligand-based de novo design algorithms generate new molecules based on the information derived from known active ligands, often using artificial intelligence (AI) and machine learning. researchgate.netnih.gov These methods are particularly powerful when a significant amount of data on active compounds is available, even if the target structure is unknown.

Deep generative models, a type of AI, have become a prominent tool in this area. nih.gov These models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), learn the underlying patterns and "rules" of chemical structures from large datasets of molecules. researchgate.netnih.gov They can then generate novel molecules, often represented as SMILES strings, that are similar to the training data but are structurally unique. youtube.com

For the design of this compound analogs, a generative model could be trained on a dataset of known piperidine-2,6-dione derivatives and other related compounds. google.commdpi.com The model could then be fine-tuned to generate novel molecules that are predicted to have high activity, possess desirable drug-like properties, and are synthetically feasible. youtube.com This approach allows for the exploration of a much broader chemical space than is available in existing compound libraries, potentially leading to the discovery of truly innovative molecular scaffolds. mdpi.com

| Design Strategy | Approach | Input Data | Output |

| Generative Models (e.g., RNN, GAN) | Uses deep learning to learn the "language" of chemical structures from a large dataset. researchgate.netnih.gov | Large set of known molecules (e.g., SMILES strings). youtube.com | Novel molecular structures with a high probability of possessing desired properties. nih.gov |

| Fragment-based Growth | Iteratively adds fragments to a starting core structure based on rules or scoring functions. nih.gov | A starting molecular scaffold or fragment. | Novel, larger molecules built upon the initial core. |

Structure-Based De Novo Design Algorithms for Scaffold Generation

The generation of novel molecular scaffolds is a cornerstone of modern drug discovery, aiming to explore new chemical space and identify patentable lead structures with desired biological activity. Structure-based de novo design algorithms are computational tools that build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a biological target. beilstein-journals.org These methods leverage the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR, to design ligands with complementary shape and chemical features. beilstein-journals.org

Algorithms like AutoDesigner - Core Design represent a sophisticated approach to this challenge. nih.gov Such programs can systematically explore vast chemical territories, numbering in the billions of potential molecules, to design, evaluate, and refine novel scaffolds. nih.gov The process is guided by a set of predefined project parameters which can include structural novelty, desired physicochemical properties, potency, and selectivity. nih.gov By integrating techniques such as active-learning Free Energy Perturbation (FEP), these algorithms can rapidly prioritize the most promising scaffolds for synthesis and further evaluation. nih.gov This methodology significantly accelerates the hit-identification process by providing high-quality chemical starting points that are already computationally derisked. nih.gov

Another strategy involves ligand-growing programs, such as BOMB (Biochemical and Organic Model Builder), which can be used for de novo design to generate lead compounds. nih.gov In the context of the this compound framework, while the core piperidine ring might be retained as a key pharmacophoric element, de novo design algorithms can be employed to generate novel and diverse substituents at key positions. For instance, guided by the crystal structure of a target protein, these algorithms could build optimal fragments that occupy specific sub-pockets, analogous to the structure-based modification approach used to optimize piperidine-based renin inhibitors where X-ray crystallography guided the modification of prime-site linkers and other peripheral groups. nih.gov This allows for the creation of new chemical series based on the privileged piperidine-2,6-dione (glutarimide) core.

Cheminformatics for Compound Library Design and Optimization

Cheminformatics provides the computational foundation for designing and optimizing compound libraries, ensuring they are rich in diversity and populated with molecules possessing desirable drug-like properties. These techniques are crucial for maximizing the efficiency of high-throughput screening campaigns and focusing synthetic efforts on the most promising chemical space.

Diversity Analysis of Compound Collections

Diversity in a compound library is essential for thoroughly exploring the structure-activity relationship (SAR) landscape of a biological target. A diverse collection of analogs increases the probability of discovering novel hits and identifying unique activity profiles. For analogs of this compound, which often feature a glutarimide (B196013) core, significant efforts have been made to develop synthetic methodologies that enable chemical diversity. acs.org

Recent research highlights "Diversity Synthesis" as a powerful strategy. acs.orgacs.org For example, classical glutarimide cores, which are central to Cereblon E3 ligase modulatory drugs (CELMoDs), can be derivatized into aryl diazoacetates. acs.org These intermediates can then undergo various chemical transformations, such as enantioselective C-H functionalization and cyclopropanation, in the presence of a dirhodium catalyst. acs.orgacs.org This approach allows for the rapid and selective introduction of diverse and enantioenriched functionalities onto the glutarimide scaffold, which is critical as modifications to the stereochemistry and regiochemistry of these compounds can have profound effects on their degradation activity and selectivity. acs.org The ability to generate a wide range of aryl- and heteroaryl-substituted glutarimides is key to moving beyond serendipitous discovery in this field. acs.org The structural diversity of glutarimide-containing natural products, such as gladiofungins, further underscores the importance of varied substitution patterns. mdpi.com

| Methodology | Core Structure | Key Transformation | Outcome | Reference |

| Diversity-Oriented Synthesis | Glutarimide | Derivatization to aryl diazoacetates followed by rhodium-catalyzed C-H functionalization/cyclopropanation | Rapid and selective introduction of diverse, enantioenriched moieties to create novel molecular glue and bifunctional degraders. | acs.org |

| Genomic Mining & Biosynthesis | Glutarimide Polyketide | Activation of silent biosynthetic gene clusters (BGCs) | Discovery of new glutarimide-containing derivatives with structural diversity arising from varied carbon chain lengths and post-modification reactions. | mdpi.com |

Lead Optimization Strategies via Computational Iteration

Lead optimization is an iterative process aimed at enhancing the properties of a promising hit compound to transform it into a clinical candidate. Computational methods are integral to this cycle, providing predictive insights that guide synthetic chemistry efforts, thereby reducing the number of compounds that need to be synthesized and tested. nih.govfrontiersin.org This iterative loop of design, synthesis, and testing is significantly accelerated by computational diagnostics and predictive modeling. nih.gov

A key computational strategy is the accurate prediction of biomolecule-ligand binding affinities, often pursued through rigorous methods like Monte Carlo statistical mechanics or molecular dynamics simulations in the presence of explicit water molecules. nih.gov For piperidine-based scaffolds, a powerful example of computational iteration is the optimization of a weakly active high-throughput screening hit into a highly potent direct renin inhibitor. nih.gov This effort was guided by X-ray crystallography, which revealed how the initial compound bound to the active site. nih.gov Subsequent computational modeling and structure-based design led to rational modifications of the piperidine scaffold, including the optimization of residues at the P1', P2', and P3-P1 sites, which dramatically improved potency. nih.gov The discovery of a novel, high-affinity N-alkyl substituted 6-pyridyl group as a P3 scaffold was a direct result of these extensive optimization efforts. nih.gov This demonstrates a classic lead optimization cycle where computational insights from structural data guide the design of the next generation of analogs. nih.govfrontiersin.org

| Optimization Stage | Compound | Key Modification | In Vitro Potency (IC₅₀) | Reference |

| Initial Hit | (rac)-1 | 3,5-disubstituted piperidine | Weakly Active | nih.gov |

| Intermediate | (3S,5R)-2 | Merging with a second fragment hit | 3 nM | nih.gov |

| Optimized Lead | 31 | 4-hydroxy-3,5-substituted piperidine with optimized prime and non-prime site residues | High (not specified) | nih.gov |

Machine Learning Approaches for Property Prediction and Compound Prioritization

Machine learning (ML) has become a transformative tool in drug discovery, offering powerful methods to predict a wide range of molecular properties and prioritize compounds for synthesis. doaj.orgiapchem.org These models are trained on large datasets of molecules with known properties and can learn complex relationships between a compound's structure and its biological activity, physicochemical characteristics, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. iapchem.orgchemrxiv.org

Various ML models, from classical approaches like random forests to more advanced graph neural networks (GNNs), are employed for these predictions. chemrxiv.org A significant challenge is ensuring that models perform well on out-of-distribution (OOD) data—molecules that are structurally distinct from the training set—which is a common scenario in drug discovery projects. chemrxiv.org Studies have shown that splitting data based on chemical similarity clustering often poses the most difficult test for both classical ML and GNN models. chemrxiv.org

For piperidine-containing compounds, computational ADMET predictions are used to evaluate their drug-like characteristics early in the discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established ML technique, is frequently used to build predictive models for biological activity. nih.govnih.gov In a QSAR study, molecular descriptors that quantify various physicochemical properties of a molecule are correlated with its activity. nih.gov For example, a model might reveal that high polarizability and the number of halogen atoms are positively correlated with the desired activity, providing clear guidance for the design of more potent analogs. nih.gov Such models, when validated, serve as powerful tools for prioritizing new designs before committing to resource-intensive synthesis. nih.gov

| Machine Learning Approach | Application | Predicted Properties | Example Model/Method | Reference |

| Supervised Learning | Molecular Property Prediction | Bioactivity, ADMET, Physicochemical Properties | Random Forests, Graph Neural Networks (GNNs) | chemrxiv.org |

| QSAR | Potency Prediction & Lead Optimization | Antitubercular Activity, Antitumor Activity | 2D/3D-QSAR, CoMFA, CoMSIA | nih.govnih.gov |

| In Silico ADMET | Drug-Likeness Assessment | Physicochemical properties, Pharmacokinetics | SwissADME | nih.gov |

| Deep Learning | Molecular Property Prediction | Various molecular properties from SMILES strings | Recurrent Neural Networks (RNN), Long Short-Term Memory (LSTM) | nih.gov |

Advanced Analytical Methodologies for Research on 4 Cyclopentylpiperidine 2,6 Dione

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound such as 4-Cyclopentylpiperidine-2,6-dione, various chromatographic techniques can be employed, each offering unique advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantitative determination in various matrices. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or related substances.

A typical reversed-phase HPLC method would be the starting point for the analysis of this moderately polar compound. The method development process would involve the selection of an appropriate stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution.

Key parameters to be optimized include the pH of the aqueous phase to control the ionization state of the analyte and any acidic or basic impurities, the column temperature to improve peak symmetry and efficiency, and the flow rate to balance analysis time and separation quality. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

For quantitative analysis, the method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ion mode mass spectrometry if coupled, and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient | 5% B to 95% B in 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times and good peak shape. |

| Detection | UV at 210 nm | Wavelength for detecting the amide chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Interactive Data Table: Hypothetical Purity Analysis Results

| Compound | Retention Time (min) | Peak Area (%) |

| Impurity A | 3.5 | 0.15 |

| This compound | 8.2 | 99.75 |

| Impurity B | 12.1 | 0.10 |

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution

This compound possesses a chiral center at the 4-position of the piperidine (B6355638) ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to separate and quantify them is of paramount importance. Chiral chromatography is the most effective technique for this purpose.